diethyl (2S)-2-acetylbutanedioate
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Overview
Description
Diethyl (2S)-2-acetylbutanedioate is an organic compound with the molecular formula C10H16O5. It is a diester derivative of butanedioic acid, featuring an acetyl group at the second carbon position. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2S)-2-acetylbutanedioate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-acetylbutanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Another method involves the use of diethyl L-tartrate as a starting material. The transformation involves several steps, including bromination, nucleophilic substitution, and esterification . The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2S)-2-acetylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield diethyl (2S)-2-oxobutanedioate, while reduction with LiAlH4 can produce diethyl (2S)-2-hydroxybutanedioate.
Scientific Research Applications
Diethyl (2S)-2-acetylbutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: This compound is employed in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism by which diethyl (2S)-2-acetylbutanedioate exerts its effects involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release butanedioic acid derivatives. These reactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: A common solvent with a similar ester structure but different functional groups.
Dimethyl sulfoxide (DMSO): An organosulfur compound with similar solvent properties but distinct chemical behavior
Uniqueness
Diethyl (2S)-2-acetylbutanedioate is unique due to its specific acetyl and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
diethyl (2S)-2-acetylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSDDICSXBCMQJ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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